molecular formula C9H9NO2S B1588702 6-Ethoxy-2(3H)-benzothiazolone CAS No. 72680-01-4

6-Ethoxy-2(3H)-benzothiazolone

Cat. No.: B1588702
CAS No.: 72680-01-4
M. Wt: 195.24 g/mol
InChI Key: GFNGOOZIXBRRQP-UHFFFAOYSA-N
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Description

6-Ethoxy-2(3H)-benzothiazolone is an organic compound with the molecular formula C9H9NOS. It belongs to the class of benzothiazolones, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2(3H)-benzothiazolone typically involves the reaction of 2-aminothiophenol with ethyl chloroformate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the benzothiazolone ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2(3H)-benzothiazolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Halogenated benzothiazolones, nitrobenzothiazolones.

Scientific Research Applications

6-Ethoxy-2(3H)-benzothiazolone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2(3H)-benzothiazolone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.

    6-Methoxy-2(3H)-benzothiazolone: Similar structure with a methoxy group instead of an ethoxy group, used in organic synthesis.

    2-Aminobenzothiazole: Used as an intermediate in the synthesis of dyes and pharmaceuticals.

Uniqueness

6-Ethoxy-2(3H)-benzothiazolone is unique due to its ethoxy substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Biological Activity

6-Ethoxy-2(3H)-benzothiazolone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly focusing on its anticancer, neuroprotective, and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl 2-aminobenzenethiol with ethyl acetoacetate or similar precursors, followed by cyclization to form the benzothiazolone ring. Various synthetic routes have been explored to optimize yield and purity, often utilizing different catalysts or reaction conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a series of benzothiazolone analogs were evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant activity against endothelial cells involved in vasculogenesis, demonstrating an IC50 value of 0.13 µM in inhibiting cell proliferation and migration .

Table 1: Anticancer Activity of Benzothiazolone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundEA.hy926 (endothelial)0.13Inhibits microtubule dynamics
26ZHT-290.008Induces G2/M arrest and spindle multipolarity
26ZMDA-MB-2311.35Promotes aneuploidy leading to cell death
26ZMCF-72.42Disrupts pre-existing vasculature

These findings suggest that the compound's mechanism involves disrupting microtubule formation, which is crucial for cell division and migration, thereby offering a potential therapeutic strategy for cancer treatment.

Neuroprotective Activity

This compound has also been investigated for its neuroprotective properties. It acts as a ligand for sigma receptors, which are implicated in various neurological disorders. Compounds derived from benzothiazolone showed selective affinity for sigma1 receptors, which could modulate neurotransmission and provide neuroprotective effects against excitotoxicity .

Table 2: Sigma Receptor Affinity of Benzothiazolone Derivatives

CompoundSigma1 Ki (nM)Sigma2 Ki (nM)Selectivity Ratio (Sigma2/Sigma1)
Compound 10.617.429
Compound 22.320087

The selectivity towards sigma receptors indicates potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial activity of benzothiazolone derivatives has been documented, with several compounds exhibiting significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable case study involving the application of benzothiazolone derivatives in cancer therapy demonstrated their efficacy when used in combination with other chemotherapeutic agents. In preclinical trials, these combinations led to enhanced apoptosis in resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance in cancer treatment .

Properties

IUPAC Name

6-ethoxy-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-6-3-4-7-8(5-6)13-9(11)10-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNGOOZIXBRRQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428815
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72680-01-4
Record name 6-ETHOXY-2(3H)-BENZOTHIAZOLONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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